molecular formula C11H14O2 B12120424 Benzene, 1-(cyclopropylmethoxy)-4-methoxy- CAS No. 54929-10-1

Benzene, 1-(cyclopropylmethoxy)-4-methoxy-

Cat. No.: B12120424
CAS No.: 54929-10-1
M. Wt: 178.23 g/mol
InChI Key: QIOLLPULPBVAIR-UHFFFAOYSA-N
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Description

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a cyclopropylmethoxy group at the 1-position and a methoxy group at the 4-position. Aromatic compounds like this one are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- typically involves the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized by the reduction of cyclopropylcarboxaldehyde using a reducing agent such as sodium borohydride.

    Methoxylation: The cyclopropylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopropylmethoxy methane.

    Substitution Reaction: Finally, the cyclopropylmethoxy methane is reacted with 4-methoxybenzene in the presence of a suitable catalyst to form Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the cyclopropylmethoxy and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.

    Benzene, 1-ethoxy-4-methoxy-: Similar structure but with an ethoxy group instead of a cyclopropylmethoxy group.

    Benzene, 1-(cyclopropylmethoxy)-4-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group introduces ring strain and affects the compound’s reactivity, while the methoxy group influences its solubility and electronic properties.

Properties

CAS No.

54929-10-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(cyclopropylmethoxy)-4-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3

InChI Key

QIOLLPULPBVAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

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